molecular formula C10H16O2 B1277391 Butyl sorbate CAS No. 7367-78-4

Butyl sorbate

Cat. No.: B1277391
CAS No.: 7367-78-4
M. Wt: 168.23 g/mol
InChI Key: SCVZKPKDMFXESQ-VSAQMIDASA-N
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Description

Butyl sorbate, also known as butyl (E,E)-2,4-hexadienoate, is an organic compound with the molecular formula C10H16O2. It is a colorless to slightly yellow liquid with low water solubility. This compound is known for its stability and antimicrobial properties, making it useful in various applications .

Mechanism of Action

Target of Action

Butyl sorbate, a derivative of sorbic acid, is primarily used as a food preservative. Its primary targets are microorganisms, such as bacteria and fungi, that can spoil food. By inhibiting the growth of these microorganisms, this compound helps to extend the shelf life of food products .

Mode of Action

It is believed to work by disrupting the metabolic processes of the microorganisms, thereby inhibiting their growth and reproduction .

Biochemical Pathways

This interference could disrupt processes such as energy production or protein synthesis, which are crucial for the growth and survival of the microorganisms .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth. This helps to prevent food spoilage, extending the shelf life of food products. On a molecular level, this likely involves disruption of essential metabolic processes within the microorganisms .

Biochemical Analysis

Biochemical Properties

Butyl sorbate plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with various enzymes, proteins, and other biomolecules to inhibit the growth of microorganisms. The primary mechanism involves the disruption of microbial cell membranes, leading to cell lysis. This compound also interacts with enzymes involved in fatty acid metabolism, such as lipases, by inhibiting their activity and thus preventing the synthesis of essential fatty acids required for microbial growth .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In microbial cells, this compound inhibits the synthesis of essential fatty acids, leading to cell death. In mammalian cells, it can modulate the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cell viability and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cell membranes and enzymes. This compound binds to the lipid bilayer of cell membranes, increasing membrane permeability and causing cell lysis. It also inhibits the activity of enzymes such as lipases and esterases, which are crucial for lipid metabolism. This inhibition disrupts the synthesis of essential fatty acids and other lipids, leading to cell death in microorganisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound can degrade, leading to a reduction in its antimicrobial efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial properties without causing significant toxicity. At high doses, it can cause adverse effects such as liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound is effective at inhibiting microbial growth at specific concentrations but becomes toxic at higher levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid metabolism. It interacts with enzymes such as lipases and esterases, which are responsible for the hydrolysis of lipids. The inhibition of these enzymes by this compound disrupts the normal metabolic flux, leading to an accumulation of unmetabolized lipids and a reduction in the synthesis of essential fatty acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific cellular compartments can influence its antimicrobial activity and toxicity .

Subcellular Localization

This compound is primarily localized in the lipid bilayer of cell membranes, where it exerts its antimicrobial effects. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may affect lipid metabolism and energy production. The subcellular localization of this compound is influenced by factors such as its chemical structure and the presence of targeting signals .

Preparation Methods

Butyl sorbate is typically synthesized through the esterification of sorbic acid with butanol. The reaction is catalyzed by p-toluenesulfonic acid, and butyl acetate is used as a dehydrating agent. The reaction mixture is heated, and the resulting this compound is purified through distillation .

Industrial Production Methods:

    Raw Materials: Sorbic acid and butanol.

    Catalyst: p-Toluenesulfonic acid.

    Dehydrating Agent: Butyl acetate.

    Reaction Conditions: Heating the mixture to facilitate esterification.

    Purification: Distillation to obtain pure this compound.

Chemical Reactions Analysis

Butyl sorbate undergoes various chemical reactions, including hydrogenation, oxidation, and esterification.

Hydrogenation:

Oxidation:

    Reagents: Common oxidizing agents like potassium permanganate.

    Conditions: Standard laboratory conditions.

    Products: Corresponding carboxylic acids and alcohols.

Esterification:

    Reagents: Alcohols and acids.

    Conditions: Acidic or basic catalysts.

    Products: Various esters depending on the reactants used.

Comparison with Similar Compounds

    Methyl Sorbate: Used in similar applications but has different physical properties due to the shorter alkyl chain.

    Ethyl Sorbate: Similar antimicrobial properties but with different solubility and stability characteristics.

    Propyl Sorbate: Used in food preservation and has a slightly different antimicrobial spectrum.

Uniqueness of Butyl Sorbate:

Properties

IUPAC Name

butyl (2E,4E)-hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3,5,7-8H,4,6,9H2,1-2H3/b5-3+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVZKPKDMFXESQ-VSAQMIDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305286
Record name Butyl (2E,4E)-2,4-hexadienoate
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Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7367-78-4
Record name Butyl (2E,4E)-2,4-hexadienoate
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Record name Butyl sorbate
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Record name 7367-78-4
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Record name Butyl (2E,4E)-2,4-hexadienoate
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Record name Butyl (E,E)-hexa-2,4-dienoate
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Record name BUTYL SORBATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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